TG003

Übersicht

Beschreibung

TG003 is a potent and selective inhibitor of the Cdc2-like kinase (Clk) family, specifically targeting Clk1 and Clk4 with IC50 values of 20 nM and 15 nM, respectively . This compound has gained significant attention due to its ability to modulate alternative splicing by inhibiting Clk-mediated phosphorylation of serine/arginine-rich proteins .

Vorbereitungsmethoden

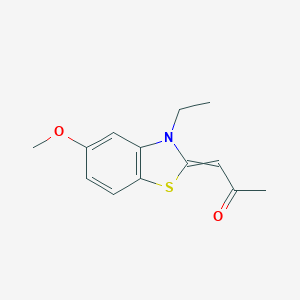

Synthetic Routes and Reaction Conditions: TG003 can be synthesized through a multi-step process involving the condensation of 3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene with propan-2-one . The reaction typically requires the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with ultrasonic assistance to enhance solubility .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory synthesis. The compound is typically purified through crystallization and characterized using techniques like high-performance liquid chromatography (HPLC) to ensure purity levels above 98% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TG003 unterliegt hauptsächlich Phosphorylierungshemmungsreaktionen. Es hemmt die Phosphorylierung von Serin/Arginin-reichen Proteinen durch Clk-Kinasen .

Häufige Reagenzien und Bedingungen: Die Reaktionen mit this compound verwenden typischerweise Reagenzien wie Adenosintriphosphat (ATP) und synthetische Peptide der SF2/ASF RS-Domäne . Die Reaktionsbedingungen beinhalten oft Puffer wie Tris-HCl, Magnesiumchlorid und Dithiothreitol .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind nicht-phosphorylierte Serin/Arginin-reiche Proteine, die eine entscheidende Rolle bei der Regulation des alternativen Spleißens spielen .

Wissenschaftliche Forschungsanwendungen

Exon Skipping Therapy

TG003 has shown promise as a therapeutic agent for DMD by facilitating the skipping of mutated exons in the dystrophin gene. In a study involving patient-derived muscle cells, this compound effectively increased the expression of a functional dystrophin protein by promoting the skipping of exon 31, which is often disrupted in DMD patients with specific mutations .

Key Findings:

- Increased Dystrophin Production: this compound treatment led to a significant increase in dystrophin protein levels in cells harboring the c.4303G > T mutation.

- Patient Case Study: A specific patient with a mutation affecting exon 27 showed enhanced exon skipping with this compound, underscoring its potential for personalized medicine .

Table 1: Effects of this compound on Dystrophin Expression

| Mutation Type | Exon Affected | Resulting Protein Expression | Reference |

|---|---|---|---|

| c.4303G > T | Exon 31 | Increased functional dystrophin | |

| c.3613delG | Exon 27 | Enhanced skipping observed |

Prostate Cancer

This compound has been investigated for its effects on prostate cancer cell lines (PC3 and DU145). The compound significantly reduced cell proliferation and induced apoptosis, indicating its potential as an anti-cancer agent.

Key Findings:

- Cell Proliferation Inhibition: this compound drastically decreased the growth rates of prostate cancer cells.

- Mechanistic Insights: Transcriptomic analysis revealed widespread changes in alternative splicing of genes associated with cancer progression, such as CENPE and CKAP2 .

Table 2: this compound Effects on Prostate Cancer Cell Lines

| Cell Line | Effect on Proliferation | Apoptosis Induction | Key Splicing Changes | Reference |

|---|---|---|---|---|

| PC3 | Drastic reduction | Increased | CENPE, ESCO2 | |

| DU145 | Significant decrease | Enhanced | CKAP2, MELK |

Broader Implications and Future Directions

The ability of this compound to modulate splicing opens avenues for further research into other genetic disorders and cancers where dysregulated splicing plays a role. Future studies are needed to explore:

- Metabolic Stability: While this compound shows efficacy, its metabolic instability limits clinical application; newer compounds like TG693 are being developed to address this issue .

- Combination Therapies: Investigating synergistic effects with other treatments could enhance therapeutic outcomes for patients with DMD or cancer.

Wirkmechanismus

TG003 exerts its effects by inhibiting the activity of Clk1 and Clk4 kinases. It competes with ATP for binding to the kinase domain, thereby preventing the phosphorylation of serine/arginine-rich proteins . This inhibition leads to the suppression of alternative splicing events, which can modulate the expression of various protein isoforms .

Vergleich Mit ähnlichen Verbindungen

SRPIN340: Another inhibitor of serine/arginine-rich protein kinases, but with a different target profile.

IC261: A casein kinase 1 inhibitor that also affects alternative splicing.

Uniqueness of TG003: this compound is unique due to its high selectivity for Clk1 and Clk4, making it a valuable tool for studying the specific roles of these kinases in alternative splicing . Its ability to modulate RNA splicing without significant toxicity to cells further enhances its utility in research and potential therapeutic applications .

Biologische Aktivität

TG003 is a potent inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4, which play crucial roles in the regulation of alternative splicing of pre-mRNA. This compound has garnered attention for its potential therapeutic applications, especially in the context of diseases characterized by dysregulated splicing, such as cancer and Duchenne muscular dystrophy (DMD). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for treatment.

This compound functions primarily as an ATP-competitive inhibitor of CLK family kinases. It exhibits high potency with IC50 values of 15 nM for CLK4 and 20 nM for CLK1 . By inhibiting CLK activity, this compound prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for splice site recognition during mRNA processing. This inhibition leads to altered splicing patterns, promoting the inclusion or exclusion of specific exons in mRNA transcripts .

Table 1: Potency of this compound Against CLK Family Kinases

| Kinase | IC50 (nM) |

|---|---|

| CLK1 | 20 |

| CLK4 | 15 |

| CLK2 | 200 |

| CLK3 | Not inhibited |

In Cancer Research

In studies involving prostate cancer cell lines (PC3 and DU145), this compound demonstrated significant anti-cancer properties. It reduced cell proliferation and increased apoptosis, particularly in cells overexpressing CLK1, where the inhibition of CLK activity was shown to slow down cell migration and invasion in vitro . Additionally, this compound effectively inhibited tumor growth in xenograft models, highlighting its potential as a therapeutic agent against prostate cancer .

In Duchenne Muscular Dystrophy

This compound has also been investigated for its effects on DMD. In cellular models derived from DMD patients, this compound facilitated the skipping of exon 31 in dystrophin mRNA, leading to the production of a functional truncated dystrophin protein. This effect was observed alongside an increase in dystrophin protein levels, suggesting a promising avenue for therapeutic intervention in genetic disorders caused by splicing defects .

Case Studies

Case Study 1: Prostate Cancer Cell Lines

- Objective : Assess the impact of this compound on cell proliferation and apoptosis.

- Method : PC3 and DU145 cells were treated with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed alongside increased apoptosis markers. The study concluded that this compound could serve as a novel therapeutic strategy for targeting dysregulated splicing in cancer.

Case Study 2: Duchenne Muscular Dystrophy

- Objective : Evaluate the ability of this compound to restore dystrophin expression.

- Method : Patient-derived myotubes were treated with this compound.

- Results : The treatment resulted in enhanced skipping of exon 31 and increased levels of functional dystrophin protein. This suggests that this compound could be beneficial for patients with specific mutations leading to DMD.

Safety Profile

In toxicity assessments conducted on animal models, this compound exhibited no significant acute toxicity at doses up to 100 mg/kg when administered orally. No adverse effects on body weight or general health were noted throughout the experimental period . These findings support the safety profile of this compound as a potential therapeutic agent.

Eigenschaften

IUPAC Name |

1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVLELSCIHASRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017396 | |

| Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300801-52-9 | |

| Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.